N-(4-methoxy-3-sulfamoylphenyl)acetamide
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Overview
Description
“N-(4-methoxy-3-sulfamoylphenyl)acetamide” is a chemical compound with the empirical formula C9H12N2O4S . It has a molecular weight of 244.27 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=S(C1=C(OC)C=CC(NC(C)=O)=C1)(N)=O
. This indicates that the compound contains a sulfamoyl group attached to a phenyl ring, which is further substituted with a methoxy group and an acetamide group . Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C9H12N2O4S and it has a molecular weight of 244.27 .Scientific Research Applications
Catalytic Hydrogenation and Synthesis
N-(4-methoxy-3-sulfamoylphenyl)acetamide derivatives are essential intermediates in the production of various compounds, including dyes and pharmaceuticals. For example, Zhang Qun-feng (2008) developed a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, showcasing its importance in creating azo disperse dyes Zhang Qun-feng, 2008.
Antimicrobial Activity
Derivatives of this compound have shown promising antimicrobial activities. S. Abdel‐Hafez et al. (2018) synthesized novel derivatives combining sulfa drugs and vitamin E, revealing effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus S. Abdel‐Hafez et al., 2018.
Advanced Synthesis Techniques
Research by Takeo Sakai et al. (2022) introduced new reagents for creating N-alkylacetamide and benzyl carbamates, emphasizing the utility of this compound derivatives in synthesizing a wide array of natural and pharmaceutical products Takeo Sakai et al., 2022.
Environmental and Health Safety
Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes by S. Coleman et al. (2000) provide insights into the metabolic pathways of compounds related to this compound, shedding light on their potential environmental and health impacts S. Coleman et al., 2000.
Chemoselective Acetylation
The chemoselective acetylation of amino groups, as demonstrated by Deepali B Magadum and G. Yadav (2018), highlights the role of this compound derivatives in synthesizing intermediates for antimalarial drugs through a novel catalytic process Deepali B Magadum and G. Yadav, 2018.
Safety and Hazards
Properties
IUPAC Name |
N-(4-methoxy-3-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-6(12)11-7-3-4-8(15-2)9(5-7)16(10,13)14/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUOXTKSXMJNCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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